molecular formula C5H8N6NaO5S B1680616 Riamilovir CAS No. 123606-06-4

Riamilovir

Número de catálogo: B1680616
Número CAS: 123606-06-4
Peso molecular: 287.21 g/mol
Clave InChI: PNOMHWQEVJAFBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .


Molecular Structure Analysis

The molecular structure of this compound is represented by a novel triazolotriazine core . This unique structure is what allows this compound to have its antiviral properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .

Safety and Hazards

Riamilovir has been found to be a highly effective and well-tolerated drug . It has shown clinical efficacy and a good safety profile in both treatment regimens .

Direcciones Futuras

Riamilovir has shown promise in reducing influenza disease severity and associated complications . Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating this compound as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19 .

Mecanismo De Acción

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .

Mode of Action

This compound operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the synthesis of viral RNA. By inhibiting this process, this compound prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .

Pharmacokinetics

It is noted that the chemical properties of this compound provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .

Result of Action

The primary result of this compound’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Riamilovir can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are further transformed into the final product.", "Starting Materials": [ "4-aminopyrazolo[3,4-d]pyrimidine", "2,4-dichloro-5-nitropyrimidine", "Ethyl 2-(bromomethyl)acetate", "Sodium hydride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: 4-aminopyrazolo[3,4-d]pyrimidine is reacted with 2,4-dichloro-5-nitropyrimidine in the presence of sodium hydride and triethylamine to form an intermediate compound.", "Step 2: The intermediate compound is then treated with ethyl 2-(bromomethyl)acetate in methanol to form another intermediate compound.", "Step 3: The third intermediate is obtained by heating the above product with hydrochloric acid.", "Step 4: The fourth intermediate is obtained by treating the third intermediate with sodium hydroxide.", "Step 5: The final product is obtained by treating the fourth intermediate with acetic acid and water." ] }

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.

Número CAS

123606-06-4

Fórmula molecular

C5H8N6NaO5S

Peso molecular

287.21 g/mol

Nombre IUPAC

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2

Clave InChI

PNOMHWQEVJAFBG-UHFFFAOYSA-N

SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]

SMILES canónico

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na]

Apariencia

Solid powder

123606-06-4

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Riamilovir

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir
Customer
Q & A

Q1: What is the primary mechanism of action of Riamilovir?

A: this compound is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []

Q2: How does this compound's structure relate to its function as a nucleoside analogue?

A: Being structurally similar to guanine, this compound can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]

Q3: What are the observed downstream effects of this compound treatment on viral infections?

A3: Research indicates that this compound treatment can lead to:

  • Reduced duration of viral shedding. []
  • Faster clearance of the virus from infected tissues, specifically lungs. []
  • Mitigation of clinical symptoms, such as fever and cough. []
  • Reduced severity of pulmonary edema in animal models. []

Q4: What is the molecular formula and weight of this compound?

A: this compound is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of this compound labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.

Q6: What in vitro studies have been conducted to investigate this compound's antiviral activity?

A: this compound's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.

Q7: Are there any animal models used to evaluate this compound's efficacy?

A: Yes, Syrian hamsters have been used as an animal model to study this compound's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.

Q8: Has this compound been evaluated in clinical trials? What are the key findings?

A8: Several clinical trials have been conducted, primarily in Russia, investigating this compound's efficacy against influenza and COVID-19. These trials have shown:

  • Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
  • Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
  • Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]

Q9: Have any preclinical studies assessed this compound's safety?

A: Preclinical studies in immature white rats showed no adverse effects of this compound on growth, fertility, hematological parameters, or organ morphology. []

Q10: What is currently known about the pharmacokinetics (PK) of this compound?

A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully characterize its PK properties.

Q11: Have any studies explored the pharmacodynamics (PD) of this compound?

A11: Some studies indicate potential PD effects of this compound:

  • Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
  • Potential antiplatelet activity observed in preclinical studies. [, ]

Q12: Has any research explored the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies on this compound are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.